Anthelmintic Potency in Larval Development Assays: Cycloviolacin O16 Group vs. Kalata B1
Cycloviolacin O16, as part of a panel of natural variants (O2, O3, O8, O13, O14, O15, O16) extracted from Viola odorata, exhibited up to 18-fold greater potency than the prototypic cyclotide kalata B1 in nematode larval development assays [1]. While no individual IC50 value is reported for cycloviolacin O16 in isolation, the grouped data confirm statistically superior anthelmintic activity over the structural prototype. Cycloviolacin O2 was the most potent variant of the series, and overall activity correlated with the number of charged residues in each sequence [1]. Cycloviolacin O16 thus represents an intermediate-charge variant with confirmed enhanced potency relative to kalata B1, yet distinct from the higher-charge, higher-activity O2.
| Evidence Dimension | In vitro inhibition of larval development (approximate fold potency increase vs. kalata B1) |
|---|---|
| Target Compound Data | Up to 18-fold greater potency than kalata B1 (grouped data for O2, O3, O8, O13, O14, O15, O16) |
| Comparator Or Baseline | Kalata B1 (prototypic cyclotide), defined as 1-fold baseline |
| Quantified Difference | Up to 18-fold increase in potency; O2 exhibited the highest potency; O16 is positioned as an intermediate-charge member of the group with confirmed superiority over kalata B1 |
| Conditions | H. contortus and T. colubriformis larval development assays; concentration range not individually reported for O16 |
Why This Matters
This establishes that cycloviolacin O16 belongs to a structurally defined cluster of cyclotides with dramatically enhanced in vitro anthelmintic activity over the well-known reference cyclotide kalata B1, justifying its selection whenever a cyclotide with demonstrated parasitological activity distinct from, but less extensively charged than, O2 is required for structure-activity studies.
- [1] Colgrave ML, Kotze AC, Huang YH, O'Grady J, Simonsen SM, Craik DJ. The anthelmintic activity of the cyclotides: natural variants with enhanced activity. ChemBioChem. 2008 Aug 11;9(12):1939-45. DOI: 10.1002/cbic.200800174. PMID: 18618891. View Source
